Diethylstilbestrol disodium salt is a synthetic nonsteroidal estrogen that has been primarily utilized in medical treatments, particularly for menopausal and postmenopausal disorders. It was first synthesized in the 1930s and became widely used in the mid-20th century. The compound is known for its ability to mimic the effects of natural estrogens in the body, influencing various physiological processes.
Diethylstilbestrol disodium salt is derived from diethylstilbestrol, which is synthesized through chemical processes involving phenolic compounds. The disodium salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
Diethylstilbestrol disodium salt is classified as a synthetic estrogen. It falls under the category of endocrine disruptors due to its ability to interact with estrogen receptors in the body. Its chemical structure can be represented by the formula , indicating that it contains 18 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms .
The synthesis of diethylstilbestrol involves several key steps:
These methods highlight the complexity of synthesizing this compound, requiring precise control over reaction conditions to ensure high yields and purity.
Diethylstilbestrol undergoes several significant chemical reactions:
These reactions are critical for understanding how diethylstilbestrol functions at a molecular level.
Diethylstilbestrol exerts its effects primarily through interaction with estrogen receptors. The mechanism involves:
Diethylstilbestrol disodium salt exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its efficacy as a therapeutic agent.
Diethylstilbestrol disodium salt has been employed in various scientific and medical applications:
Diethylstilbestrol (DES) disodium salt originated from non-steroidal estrogen research in the 1930s. British chemists Charles Dodds and Robert Peterson first synthesized DES in 1938, creating a cost-effective alternative to natural estrogens, which were challenging to isolate in therapeutic quantities. The compound's trans-stilbene core structure featured two phenolic hydroxyl groups critical for estrogen receptor binding, while its disodium salt formulation enhanced water solubility for clinical administration [1] [3]. DES demonstrated unprecedented oral bioavailability and metabolic stability compared to endogenous estrogens like estradiol, owing to its resistance to enzymatic degradation. These properties propelled its rapid clinical adoption.
By 1941, the FDA approved DES for diverse gynecological conditions, including menopausal symptoms and postpartum lactation suppression. Its applications expanded dramatically during the 1940s–1950s to include pregnancy support for high-risk gestations, despite limited evidence of efficacy. The table below details key milestones in DES's early development:
Table 1: Early Development Milestones of Diethylstilbestrol
Year | Event | Significance |
---|---|---|
1938 | Initial synthesis by Dodds & Peterson | First synthetic estrogen with high oral bioavailability |
1941 | FDA approval for menopausal symptoms | First approved clinical indication |
1947 | Adoption for "high-risk" pregnancies | Off-label expansion without rigorous trials |
1950s | Mass production in disodium salt formulation | Improved solubility for injectable/oral formulations |
DES disodium salt became commercially available under numerous brand names (e.g., Stilphostrol, Destrol), reflecting its widespread therapeutic adoption. Its chemical stability facilitated diverse formulations—tablets, injectables, and topical preparations—solidifying its status as a blockbuster endocrine drug for nearly three decades [1] [3].
The therapeutic paradigm for DES disodium salt collapsed in 1971 when Herbst et al. published a landmark study linking prenatal DES exposure to clear-cell adenocarcinoma (CCA) of the vagina in young women. This rare malignancy—typically appearing after puberty—was traced to maternal DES use during first-trimester pregnancies. Subsequent research confirmed DES as a transplacental carcinogen, with in utero exposure causing permanent epigenetic alterations in developing reproductive tissues [1] [3].
Mechanistic studies revealed DES disodium salt disrupted endocrine signaling through both genomic and non-genomic pathways:
By 1985, the International Agency for Research on Cancer (IARC) classified DES as a Group 1 human carcinogen, specifically citing evidence for vaginal/cervical adenocarcinoma in DES daughters and breast cancer in DES mothers. This reclassification marked a pivotal shift in regulatory perspectives on synthetic estrogens, emphasizing latent risks of developmental endocrine disruption [1] [3].
Following IARC’s carcinogen designation, global regulators enacted sweeping restrictions:
Despite these bans, DES disodium salt retains limited niche applications under strict regulatory oversight:
Table 2: Regulatory Timeline and Current Niche Applications
Era | Regulatory Action | Current Application Context |
---|---|---|
1941–1971 | Broad approvals for human/animals | None (fully discontinued) |
1971–2000 | Progressive national bans | Research: transplacental carcinogenesis models |
Post-2000 | Global consensus on prohibition | Veterinary: urinary incontinence in dogs (rare) |
Present | Controlled laboratory use only | Environmental science: tracer for pharmaceutical persistence studies |
The compound's environmental fate sustains scientific relevance: DES disodium salt adsorbs strongly to soil/sediments, resists hydrolysis and aerobic biodegradation, and may bioconcentrate in aquatic organisms. These properties make it a model pollutant for studying endocrine disruptor persistence in ecosystems [1].
Comprehensive Synonym Table
Table 3: Alternative Nomenclature for Diethylstilbestrol Disodium Salt
Chemical Designations | Brand Names | Research Identifiers |
---|---|---|
Diethylstilbestrol disodium phosphate | Stilphostrol® | NSC-3070 |
DES disodium | Destrol® | CAS 6512-00-5 |
4,4'-(1,2-Diethyl-1,2-ethenediyl)bisphenol disodium phosphate | Honvol® | CHEMBL1080 |
Stilboestrol diphosphate (disodium salt) | Stilron® | DB00284 (DrugBank) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0